

Fmoc-L-norvaline: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fmoc-L-norvaline	
Cat. No.:	B557407	Get Quote

Fmoc-L-norvaline is a protected form of the non-proteinogenic amino acid L-norvaline, widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for the controlled, sequential addition of this amino acid into a growing peptide chain. This guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and the biological significance of the norvaline residue.

Core Chemical and Physical Properties

Fmoc-L-norvaline is a white to off-white crystalline powder. Its key identifiers and physicochemical properties are summarized below for quick reference.

Property	Value
CAS Number	135112-28-6
Molecular Formula	C20H21NO4
Molecular Weight	339.39 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis.
Storage Conditions	Store at 2-8°C in a dry environment.



Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-L-norvaline** is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides a stable protecting group that is readily cleaved under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain on a solid support.

Experimental Workflow for Fmoc-SPPS

The general workflow for incorporating an Fmoc-protected amino acid, such as **Fmoc-L-norvaline**, into a peptide sequence is illustrated in the following diagram.



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Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocol: Incorporation of Fmoc-L-norvaline

This protocol outlines the manual coupling of **Fmoc-L-norvaline** onto a resin-bound peptide with a free N-terminal amine.

- 1. Resin Preparation:
- Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.
- Ensure the resin is adequately swelled in DMF within a reaction vessel.



2. Fmoc Deprotection (if necessary):

- If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.
- Drain the solution and repeat the treatment with fresh piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the Fmocpiperidine adduct.

3. Activation of Fmoc-L-norvaline:

- In a separate vessel, dissolve **Fmoc-L-norvaline** (3-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. Common coupling reagents are listed in the table below.
- For amidium-based coupling reagents like HBTU or HATU, add an amine base such as N,Ndiisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
- Allow the mixture to pre-activate for 1-5 minutes at room temperature.

4. Coupling Reaction:

- Add the activated Fmoc-L-norvaline solution to the reaction vessel containing the washed resin.
- Agitate the mixture at room temperature for 1-2 hours. The exact time may vary depending on the peptide sequence and the steric hindrance of the coupling partners.
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

5. Washing:

After a complete coupling, drain the reaction solution.



- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- The resin is now ready for the next deprotection and coupling cycle.

Table of Common Coupling Reagents for Fmoc-SPPS

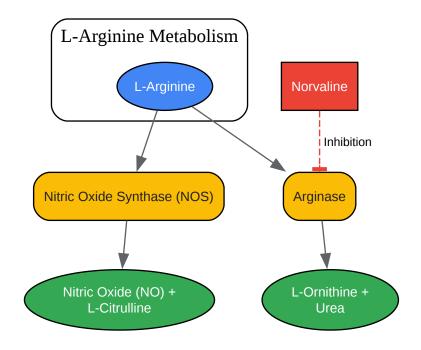
Reagent Name	Abbreviation	Activator Type
Benzotriazol-1-yl- oxytripyrrolidinophosphonium hexafluorophosphate	РуВОР	Phosphonium Salt
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	HBTU	Amidinium Salt
(1- [Bis(dimethylamino)methylene] -1H-1,2,3-triazolo[4,5- b]pyridinium 3-oxid hexafluorophosphate)	HATU	Amidinium Salt
N,N'-Diisopropylcarbodiimide	DIC	Carbodiimide

Biological Significance of the Norvaline Residue: A Signaling Pathway

While **Fmoc-L-norvaline** itself is a synthetic building block, the incorporated L-norvaline residue has known biological activity. L-norvaline is recognized as a competitive inhibitor of the enzyme arginase. Arginase is a key enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.

In many cell types, L-arginine is also a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting the synthesis of nitric oxide.





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Caption: Norvaline's role in the L-arginine metabolic pathway.

Quantitative Impact of Norvaline Incorporation

The substitution of proteinogenic amino acids with non-proteinogenic counterparts like norvaline can have significant structural and functional consequences. For instance, studies on the misincorporation of norvaline at isoleucine positions have shown that norvaline can have a more disruptive effect on β -sheet secondary structures compared to the isomeric valine. This highlights the importance of precise amino acid incorporation in maintaining the native conformation and function of peptides and proteins.

Conclusion

Fmoc-L-norvaline is an essential tool for peptide chemists, enabling the introduction of the non-proteinogenic amino acid L-norvaline into synthetic peptides. A thorough understanding of its properties, the methodologies for its use in SPPS, and the biological implications of the norvaline residue is crucial for researchers in drug discovery and development. The ability of norvaline to modulate the nitric oxide signaling pathway through arginase inhibition makes it a particularly interesting component for the design of novel therapeutic peptides.



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